molecular formula C18H30N2O B14270788 Nicotinamide, N,N-dihexyl- CAS No. 155887-89-1

Nicotinamide, N,N-dihexyl-

Cat. No.: B14270788
CAS No.: 155887-89-1
M. Wt: 290.4 g/mol
InChI Key: QYZSGTMURONPKY-UHFFFAOYSA-N
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Description

Nicotinamide, N,N-dihexyl-: is a derivative of nicotinamide, a form of vitamin B3 This compound is characterized by the presence of two hexyl groups attached to the nitrogen atoms of the nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide, N,N-dihexyl- typically involves the reaction of nicotinamide with hexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In industrial settings, the production of Nicotinamide, N,N-dihexyl- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nicotinamide, N,N-dihexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hexyl groups and the nicotinamide moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize Nicotinamide, N,N-dihexyl- under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, leading to the formation of different derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: Nicotinamide, N,N-dihexyl- is used as a building block in the synthesis of more complex molecules

Biology: In biological research, Nicotinamide, N,N-dihexyl- is studied for its potential role in cellular processes. It may influence various biochemical pathways, including those involved in energy metabolism and DNA repair.

Medicine: The compound is investigated for its potential therapeutic applications. It may have anti-inflammatory and antioxidant properties, making it a candidate for the treatment of various diseases, including skin disorders and neurodegenerative conditions.

Industry: In industrial applications, Nicotinamide, N,N-dihexyl- is used as an additive in formulations to enhance the stability and performance of products. It may also be employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Nicotinamide, N,N-dihexyl- involves its interaction with molecular targets and pathways within cells. It may modulate the activity of enzymes involved in redox reactions and energy metabolism. Additionally, the compound may influence signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide, involved in energy metabolism.

    Nicotinamide riboside: Another precursor to nicotinamide adenine dinucleotide, known for its role in cellular health.

    Nicotinamide adenine dinucleotide: A coenzyme central to metabolism, found in all living cells.

Uniqueness: Nicotinamide, N,N-dihexyl- is unique due to the presence of the hexyl groups, which may impart distinct chemical and biological properties. These modifications can influence the compound’s solubility, stability, and interactions with biological targets, setting it apart from other nicotinamide derivatives.

Properties

CAS No.

155887-89-1

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N,N-dihexylpyridine-3-carboxamide

InChI

InChI=1S/C18H30N2O/c1-3-5-7-9-14-20(15-10-8-6-4-2)18(21)17-12-11-13-19-16-17/h11-13,16H,3-10,14-15H2,1-2H3

InChI Key

QYZSGTMURONPKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)C1=CN=CC=C1

Origin of Product

United States

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